3-(2-Bromoethoxy)benzonitrile

Description

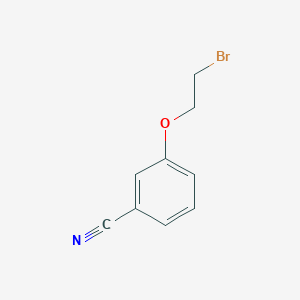

3-(2-Bromoethoxy)benzonitrile (CAS Ref: 10-F095917) is a benzonitrile derivative featuring a 2-bromoethoxy substituent at the 3-position of the aromatic ring. The bromoethoxy group acts as a reactive handle, enabling participation in nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediate synthesis . Its molecular formula is C₉H₈BrNO, with a molecular weight of 226.07 g/mol. The compound is commercially available in various quantities, highlighting its utility in research settings .

Properties

IUPAC Name |

3-(2-bromoethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAYBNVLPKSUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210963-61-4 | |

| Record name | 3-(2-bromoethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethoxy)benzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 2-bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products:

Nucleophilic Substitution: The major products are substituted benzonitriles with various functional groups replacing the bromine atom.

Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Reduction: Reduced products such as primary amines.

Scientific Research Applications

3-(2-Bromoethoxy)benzonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Utilized in the design and synthesis of bioactive compounds, including potential pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the 2-bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of different functional groups. These reactions are facilitated by the electronic and steric properties of the compound .

Comparison with Similar Compounds

3-Bromo-4-[(2-methoxyethoxy)methoxy]benzonitrile (CAS: 219671-91-7)

- Structure : Bromine at the 3-position and a branched 2-methoxyethoxy methoxy group at the 4-position.

- Molecular Formula: C₁₁H₁₂BrNO₃ (286.12 g/mol).

- The bromine is part of the aromatic ring rather than the ethoxy chain, limiting its reactivity as a leaving group compared to 3-(2-bromoethoxy)benzonitrile.

- Applications : Likely used in ligand design or as a precursor for complex ethers .

2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile (CAS: 175204-13-4)

- Structure : Bromine at the 3-position, with two trifluoroethoxy groups at positions 2 and 4.

- Molecular Formula: C₁₁H₆BrF₆NO₂ (370.07 g/mol).

- Key Differences :

- Trifluoroethoxy groups are strongly electron-withdrawing, increasing the electrophilicity of the nitrile group.

- Bromine is part of the aromatic ring, contrasting with the ethoxy-linked bromine in the target compound.

- Applications : Specialized roles in agrochemicals or OLED materials due to fluorinated substituents .

3-(2-Chloroethoxy)benzonitrile (CAS: 97315-37-2)

- Structure : Chlorine replaces bromine in the ethoxy chain.

- Molecular Formula: C₉H₈ClNO (181.62 g/mol).

- Key Differences :

- Chlorine’s lower polarizability reduces reactivity in substitution reactions compared to bromine.

- Lower molecular weight may improve volatility but decrease stability in harsh conditions.

- Applications : Intermediate for less demanding synthetic routes where milder reactivity is acceptable .

3-Bromo-5-(2-methoxy-1-methylethoxy)benzonitrile (CAS: 883907-45-7)

- Structure : Bromine at the 3-position and a branched 2-methoxy-1-methylethoxy group at the 5-position.

- Molecular Formula: C₁₁H₁₂BrNO₂ (270.13 g/mol).

- The methoxy group enhances hydrophilicity, altering solubility profiles compared to the linear ethoxy chain in the target compound.

- Applications: Potential use in drug discovery for improved pharmacokinetic properties .

Comparative Analysis Table

Biological Activity

3-(2-Bromoethoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C9H10BrNO

- Molecular Weight : 228.09 g/mol

- Structure : The compound features a bromine atom attached to an ethoxy group, linked to a benzonitrile moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neuronal signaling.

- Cellular Uptake : The ethoxy group may enhance the lipophilicity of the compound, facilitating its cellular uptake.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may possess anticancer activity by inducing apoptosis in cancer cell lines.

- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, showing potential as a neuroprotective agent.

Case Studies

-

Antimicrobial Efficacy :

- A study tested this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 50 µg/mL. The compound's mechanism was attributed to disruption of bacterial cell membranes.

-

Cancer Cell Line Studies :

- In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

-

Neuroprotective Effects :

- Research involving neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death and oxidative damage markers. This suggests potential applications in neurodegenerative disease models.

Data Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli at 50 µg/mL | |

| Anticancer | IC50 = 30 µM in MCF-7 cells | |

| Neuroprotective | Reduced oxidative damage in neurons |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.